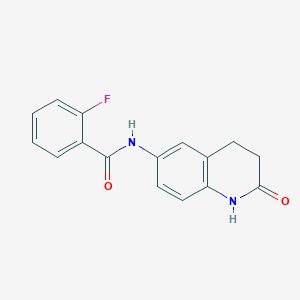

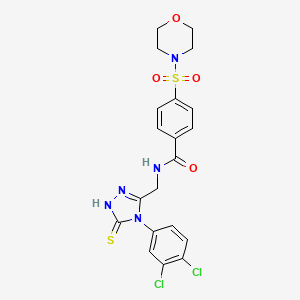

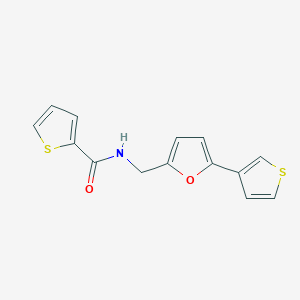

![molecular formula C7H3BrF2S2 B2677275 5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene CAS No. 2248345-17-5](/img/structure/B2677275.png)

5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene” is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound. Heterocyclic compounds are ubiquitous molecules in our life and have been a subject of interest due to their vast applications in natural and physical sciences . Thieno[3,2-b]thiophene and its derivatives have been reported to have a plethora of integral roles that span many applications, including pharmacological and optoelectronic properties .

Synthesis Analysis

The synthesis of thieno[3,2-b]thiophene derivatives involves various methodologies. For instance, one method includes a catalytic vapour-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide . Another method involves the use of butyllithium for the synthesis of dilithiated compounds, which can be converted into various disubstituted thieno[3,2-b]thiophenes .Molecular Structure Analysis

Thieno[3,2-b]thiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . It fully represents the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

Thieno[3,2-b]thiophene derivatives have been shown to react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . They also exhibit high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and a planar structure .Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene derivatives are known for their impressive optoelectronic properties . They exhibit a deep LUMO energy level of around −4 eV while preserving a relatively low-lying HOMO energy level of below −5 eV and a quite small optical band gap of 1.2 eV . They are also thermally stable, with decomposition temperatures above 350 °C .Wirkmechanismus

While the specific mechanism of action for “5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene” is not mentioned in the retrieved papers, thieno[3,2-b]thiophene derivatives are known to have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Zukünftige Richtungen

Thieno[3,2-b]thiophene and its derivatives have attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics . Future research could focus on exploring more about the synthesis, properties, and applications of such compounds, and how they can be used to improve advanced compounds with a variety of biological effects .

Eigenschaften

IUPAC Name |

5-bromo-2-(difluoromethyl)thieno[3,2-b]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2S2/c8-6-2-4-3(12-6)1-5(11-4)7(9)10/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTDSWXCVOVYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=C1SC(=C2)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(difluoromethyl)thieno[3,2-b]thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

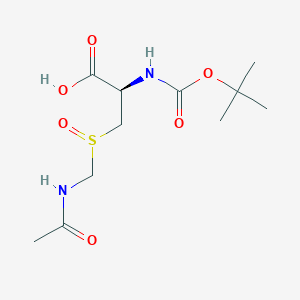

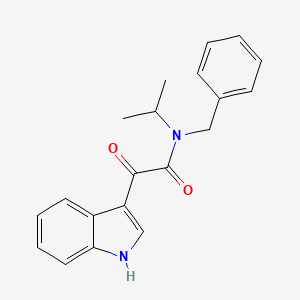

![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)

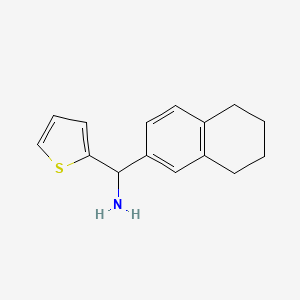

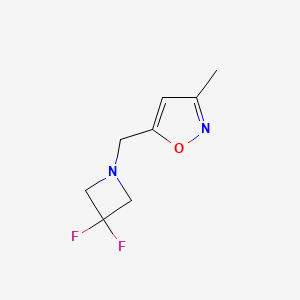

![7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2677206.png)

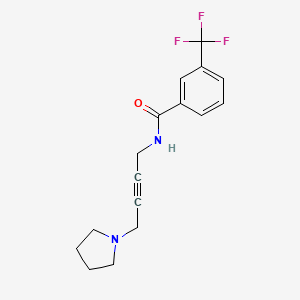

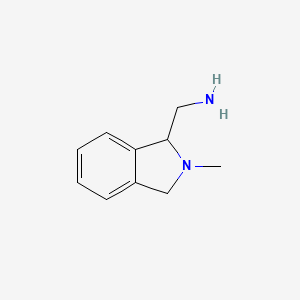

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)

![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)